molecular formula C11H13ClN4O2 B14360880 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride CAS No. 96515-29-6

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride

Katalognummer: B14360880
CAS-Nummer: 96515-29-6
Molekulargewicht: 268.70 g/mol
InChI-Schlüssel: QBZVRJMCTPUHCG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride is a chemical compound that features a pyridinium ring substituted with a 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridinium ring.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring may also play a role in the compound’s activity by facilitating interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.

    Tinidazole: Another antimicrobial compound with structural similarities.

    Ornidazole: Used for its antiparasitic properties and shares a similar imidazole core.

Uniqueness

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of a pyridinium ring and a nitroimidazole moiety makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

96515-29-6

Molekularformel

C11H13ClN4O2

Molekulargewicht

268.70 g/mol

IUPAC-Name

1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride

InChI

InChI=1S/C11H13N4O2.ClH/c1-10-12-9-11(15(16)17)14(10)8-7-13-5-3-2-4-6-13;/h2-6,9H,7-8H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

QBZVRJMCTPUHCG-UHFFFAOYSA-M

Kanonische SMILES

CC1=NC=C(N1CC[N+]2=CC=CC=C2)[N+](=O)[O-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.